methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylfuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with a suitable esterifying agent to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
Comparison: Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of furan and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCANOQNMLYMSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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